molecular formula C21H16N2OS B12173495 N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide

N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide

Cat. No.: B12173495
M. Wt: 344.4 g/mol
InChI Key: SMAQPHCUVUSBRU-UHFFFAOYSA-N
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Description

N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide is a complex organic compound that features a naphthalene ring, a phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide typically involves the reaction of naphthalene derivatives with thiazole and phenyl groups under specific conditions. One common method involves the use of click chemistry, where a naphthalene-based precursor undergoes a cycloaddition reaction with azido-phenylacetamide in the presence of a copper catalyst . The reaction is carried out in a solvent mixture of t-butanol and water at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.

Scientific Research Applications

N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide is unique due to its combination of a naphthalene ring, a phenyl group, and a thiazole ring, which imparts specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

IUPAC Name

N-(3-naphthalen-1-yl-4-phenyl-1,3-thiazol-2-ylidene)acetamide

InChI

InChI=1S/C21H16N2OS/c1-15(24)22-21-23(20(14-25-21)17-9-3-2-4-10-17)19-13-7-11-16-8-5-6-12-18(16)19/h2-14H,1H3

InChI Key

SMAQPHCUVUSBRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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